Methyl 2-chloro[1,3]oxazolo[4,5-C]pyridine-6-carboxylate
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Overview
Description
Methyl 2-chloro[1,3]oxazolo[4,5-C]pyridine-6-carboxylate is a heterocyclic compound that features an oxazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro[1,3]oxazolo[4,5-C]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid with an appropriate oxazole precursor in the presence of a dehydrating agent .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro[1,3]oxazolo[4,5-C]pyridine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives .
Scientific Research Applications
Methyl 2-chloro[1,3]oxazolo[4,5-C]pyridine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting microbial infections and cancer.
Biological Studies: The compound is used in studies to understand the biological activities of oxazole derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-chloro[1,3]oxazolo[4,5-C]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Oxazole Derivatives: Compounds like 2,5-dimethyl-1,3-oxazole and 4,5-dihydro-1,3-oxazole share structural similarities with Methyl 2-chloro[1,3]oxazolo[4,5-C]pyridine-6-carboxylate.
Pyridine Derivatives: Compounds such as 2-chloropyridine and 3-hydroxypyridine are structurally related and exhibit similar chemical properties.
Uniqueness: this compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C8H5ClN2O3 |
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Molecular Weight |
212.59 g/mol |
IUPAC Name |
methyl 2-chloro-[1,3]oxazolo[4,5-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C8H5ClN2O3/c1-13-7(12)4-2-6-5(3-10-4)11-8(9)14-6/h2-3H,1H3 |
InChI Key |
PJHPOOWKGAXCRE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1)OC(=N2)Cl |
Origin of Product |
United States |
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